Product packaging for (R)-2-(Thiophen-2-yl)azetidine(Cat. No.:)

(R)-2-(Thiophen-2-yl)azetidine

Cat. No.: B12946170
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-ZCFIWIBFSA-N
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Description

(R)-2-(Thiophen-2-yl)azetidine is a chiral, nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry and drug discovery. The compound features a saturated four-membered azetidine ring, a structure known for its role as a conformational constraint in the design of bioactive molecules . This specific (R)-enantiomer is particularly significant for developing stereoselective compounds. The thiophene moiety, a five-membered sulfur-containing heterocycle, is a common pharmacophore that can enhance binding interactions with biological targets and improve pharmacokinetic properties . This chemical is primarily used as a versatile building block for the synthesis of more complex molecules. Researchers utilize it in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create diverse chemical libraries for biological screening . Azetidine derivatives are investigated for a wide range of therapeutic applications, including as potential positive allosteric modulators of GABA(A) receptors, and their scaffolds are found in compounds studied for anti-inflammatory and anticancer properties . The constrained geometry of the azetidine ring can be used to probe receptor binding sites and improve metabolic stability compared to larger ring systems or linear chains. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NS B12946170 (R)-2-(Thiophen-2-yl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

(2R)-2-thiophen-2-ylazetidine

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1

InChI Key

ABDXALOYXTXLSK-ZCFIWIBFSA-N

Isomeric SMILES

C1CN[C@H]1C2=CC=CS2

Canonical SMILES

C1CNC1C2=CC=CS2

Origin of Product

United States

Advanced Synthetic Methodologies for R 2 Thiophen 2 Yl Azetidine

Asymmetric Synthesis Strategies for Chiral Azetidines

The generation of a specific enantiomer, such as the (R)-isomer of 2-(Thiophen-2-yl)azetidine, necessitates the use of asymmetric synthesis. These strategies are broadly categorized into intramolecular cyclization approaches, where a pre-functionalized linear substrate is cyclized, and intermolecular cycloadditions, where the ring is formed from two separate components.

Intramolecular Cyclization Approaches to Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a powerful and widely used strategy for constructing cyclic systems, including the strained azetidine ring. This approach relies on the formation of a key bond—typically a carbon-nitrogen (C-N) or carbon-carbon (C-C) bond—within a single molecule to close the ring.

One of the most fundamental and reliable methods for forming the azetidine ring is through an intramolecular nucleophilic substitution (SN2) reaction. nih.gov This process involves a nitrogen nucleophile, typically a primary or protected amine, attacking an electrophilic carbon center at the γ-position, displacing a suitable leaving group. u-tokyo.ac.jp For the synthesis of (R)-2-(Thiophen-2-yl)azetidine, this would involve a chiral precursor where the stereochemistry at the future C2 position is already established.

The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the leaving group is on a chiral center, although typically the chirality is adjacent to the reacting centers. Key to the success of this method is the choice of the leaving group (e.g., halides, mesylates, tosylates) and the reaction conditions, which must be optimized to favor the 4-exo-tet cyclization pathway over competing intermolecular reactions or elimination. nih.govu-tokyo.ac.jp The use of a strong, non-nucleophilic base is often required to deprotonate the amine precursor without interfering with the electrophilic center.

Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Substitution

Precursor Leaving Group Base / Conditions Product Yield (%) Ref
N-trityl-2-amino-4-bromobutanoate Bromide Not specified N-trityl-azetidine-2-carboxylate Not specified researchgate.net
γ-chloro amine Chloride K₂CO₃, H₂O, Microwave 2-substituted azetidine 54% u-tokyo.ac.jp
N-arenesulfonyl-γ-amino alcohol derivative Mesylate Et₃N, DMF, 80 °C N-arenesulfonyl azetidine High u-tokyo.ac.jp
β-amino alcohol derivative Mesylate Base N-aryl-2-cyanoazetidine High organic-chemistry.org

Reductive cyclization offers an alternative pathway to azetidines from precursors such as β-haloalkylimines or related compounds. magtech.com.cn In this approach, the reduction of one functional group, typically an imine or a nitrile, generates a more reactive intermediate that spontaneously cyclizes. For instance, the reduction of a γ-azido ketone can yield an amino alcohol that cyclizes, or the reduction of a β-halo imine can lead to an amine that intramolecularly displaces the halide. This method combines the reduction and cyclization steps, often simplifying the synthetic sequence. The choice of reducing agent is critical to ensure compatibility with other functional groups in the molecule and to control the stereochemical outcome of the reaction.

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions that enable the formation of C-N bonds through the activation of otherwise inert C-H bonds. Palladium-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds is a highly efficient method for synthesizing azetidines. acs.orgnih.gov This strategy often employs a directing group, such as picolinamide (B142947) (PA), attached to the amine nitrogen. acs.orgnih.govnih.gov

The mechanism involves the coordination of the palladium catalyst to the directing group, bringing the metal center in proximity to a specific γ-C-H bond. rsc.org Oxidative addition of the C-H bond to the palladium center, followed by reductive elimination, forms the new C-N bond and closes the azetidine ring. rsc.orgmdpi.com This methodology is valued for its high regioselectivity and functional group tolerance. rsc.orgmdpi.com The key step often involves a Pd(II)/Pd(IV) catalytic cycle, promoted by a suitable oxidant. rsc.org

Table 2: Palladium-Catalyzed γ-C(sp³)–H Amination for Azetidine Synthesis

Substrate Catalyst Oxidant / Additive Product Yield (%) Ref
Picolinamide-protected γ-alkyl amine Pd(OAc)₂ PhI(OAc)₂ 2-Alkyl azetidine High acs.orgnih.gov
Picolinamide-protected amine Pd(OAc)₂ Benziodoxole tosylate / AgOAc Functionalized azetidine Not specified rsc.orgmdpi.com
Triterpenoid (B12794562) picolinamide Pd(OAc)₂ CuBr₂ / CsOAc Fused azetidine ring Moderate nih.gov

A novel and transition-metal-free approach to substituted azetidines involves the magnesium-mediated ring expansion of donor-acceptor cyclopropanes (DACs). nih.govnih.gov In this reaction, a Lewis acid, such as a magnesium salt, activates the DAC, making it susceptible to nucleophilic attack. nih.govresearchgate.netchemrxiv.org A nitrogen source, typically a readily accessible iminoiodinane, reacts to form a putative Mg-amide species that serves as the nucleophile. nih.gov

This nucleophile opens the cyclopropane (B1198618) ring, triggering a rearrangement and expansion to form the four-membered azetidine ring. nih.govnih.gov The method is characterized by its mild conditions, excellent chemoselectivity, and broad functional group tolerance, providing access to highly functionalized azetidines that might be difficult to synthesize using other methods. nih.govnih.gov

Table 3: Magnesium-Mediated Azetidine Synthesis from Donor-Acceptor Cyclopropanes

Cyclopropane Substrate Nitrogen Source Lewis Acid Product Yield (%) Ref
Aryl-substituted DAC Iminoiodinane MgI₂ 2,4-Disubstituted azetidine High nih.govnih.gov
Alkyl-substituted DAC Iminoiodinane Mg(NTf₂)₂ 2,4-Disubstituted azetidine High nih.govnih.gov

Intermolecular Cycloaddition Reactions for Azetidine Ring Construction

Intermolecular cycloadditions provide a convergent route to the azetidine core by combining two different molecules in a single step. The most prominent of these is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. magtech.com.cnnih.gov This reaction is a powerful tool for constructing the four-membered ring with high regio- and stereoselectivity. nih.gov

Traditionally, these reactions required UV light to excite the imine component. researchgate.net However, a significant challenge has been the competing E/Z isomerization of the imine upon excitation, which can reduce reaction efficiency. nih.gov To overcome these limitations, recent advancements have focused on visible-light-mediated protocols. nih.govspringernature.com These methods often use a photocatalyst, such as an iridium complex, to facilitate triplet energy transfer to a suitable imine surrogate, like an oxime. rsc.orgnih.gov This excited species then undergoes the [2+2] cycloaddition with a wide range of alkenes under mild conditions, demonstrating operational simplicity and a broad substrate scope. researchgate.netnih.gov This approach allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov

Table 4: Intermolecular [2+2] Photocycloaddition for Azetidine Synthesis

Imine/Oxime Component Alkene Component Catalyst / Conditions Product Yield (%) Ref
Cyclic Imine Alkene UV light Fused azetidine 80-85% nih.gov
2-Isoxazoline-3-carboxylate Various Alkenes Ir(III) photocatalyst, visible light Functionalized azetidine Moderate to high rsc.orgnih.gov
Oxime Alkene Visible light, triplet energy transfer Functionalized azetidine Not specified springernature.com
Aza Paternò-Büchi Reactions and Photocycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a direct and efficient method for constructing the azetidine ring. nih.govresearchgate.net However, its application has historically been hampered by challenges such as competing E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov

Recent advancements have focused on the use of visible light photocatalysis to promote these reactions, offering a milder and more selective alternative to UV irradiation. rsc.orgresearchgate.net For instance, Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes using an Iridium(III) photocatalyst under blue light. rsc.org This method proceeds via a triplet energy transfer mechanism and is compatible with a range of activated and unactivated alkenes. rsc.org While not directly demonstrated for the synthesis of this compound, this approach highlights a modern strategy that could be adapted for its stereoselective synthesis.

Intramolecular versions of the aza Paternò-Büchi reaction have also been successfully employed to generate complex azetidine scaffolds. nih.govrsc.org These reactions can proceed with high regio- and stereoselectivity, making them attractive for the synthesis of specific stereoisomers. rsc.org

Reaction TypeKey FeaturesCatalyst/ConditionsRef.
Intermolecular Aza Paternò-BüchiDirect [2+2] cycloaddition of an imine and an alkene.UV light or visible light with a photocatalyst (e.g., Ir(III) complex). nih.govrsc.org
Intramolecular Aza Paternò-BüchiCycloaddition of a molecule containing both imine and alkene moieties.Direct or sensitized photoexcitation. nih.govrsc.org
Multicomponent Reactions for Asymmetric Azetidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. While the development of MCRs for the asymmetric synthesis of azetidines is an emerging field, related strategies in aziridine (B145994) synthesis suggest the potential of this approach. For example, the first multi-component catalytic asymmetric aziridination has been developed, yielding aziridine-2-carboxylic esters with high diastereoselectivity and enantioselectivity. nih.gov This reaction proceeds from aldehydes, amines, and diazo compounds, showcasing the power of MCRs in generating chiral heterocycles. nih.gov

Adapting such a strategy for the synthesis of this compound would likely involve the in situ formation of an imine from thiophene-2-carbaldehyde (B41791) and a suitable amine, followed by a cycloaddition with a two-carbon component under the control of a chiral catalyst. The development of a true multicomponent reaction for azetidine synthesis would represent a significant step forward in efficiency and atom economy.

[2+2] Cycloadditions of Imines and Alkenes

The [2+2] cycloaddition of imines and alkenes, particularly the Staudinger synthesis involving ketenes and imines to form β-lactams (azetidin-2-ones), is a cornerstone of azetidine chemistry. mdpi.com While this reaction directly produces the β-lactam core, subsequent reduction is required to obtain the corresponding azetidine. The stereochemical outcome of the Staudinger reaction can often be controlled to produce specific diastereomers. mdpi.com

More direct [2+2] cycloadditions between imines and alkenes to form azetidines are often promoted photochemically, as discussed in the context of the aza Paternò-Büchi reaction. magtech.com.cn Thermal [2+2] cycloadditions are also possible, though they can be mechanistically distinct, sometimes proceeding through a stepwise, zwitterionic intermediate. The choice of reactants, catalysts, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the cycloaddition. For the synthesis of this compound, a chiral auxiliary or a chiral catalyst would be necessary to induce the desired (R)-configuration at the C2 position.

Ring Contraction and Expansion Rearrangements Leading to Azetidines

Ring contraction and expansion reactions provide indirect yet powerful methods for the synthesis of azetidines. magtech.com.cn A notable example of ring contraction is the conversion of α-bromo-N-sulfonylpyrrolidinones to N-sulfonylazetidines. rsc.orgnih.gov This reaction proceeds via nucleophilic addition to the carbonyl group, followed by an intramolecular SN2 reaction that results in the contraction of the five-membered ring to a four-membered ring. rsc.org

Conversely, ring expansion of three-membered rings, specifically aziridines, offers another route to azetidines. magtech.com.cnnih.gov This one-carbon homologation can be achieved through the formation of an aziridinium (B1262131) ylide followed by a nih.govnih.gov-Stevens rearrangement. nih.gov Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze this transformation with high enantioselectivity, offering a biocatalytic approach to chiral azetidines. nih.gov Another strategy involves the reaction of rhodium-bound carbenes with methylene (B1212753) aziridines, leading to a [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Rearrangement TypeStarting MaterialKey TransformationRef.
Ring Contractionα-bromo-N-sulfonylpyrrolidinoneIntramolecular SN2 displacement rsc.orgnih.gov
Ring ExpansionAziridine nih.govnih.gov-Stevens rearrangement of an aziridinium ylide nih.gov
Ring ExpansionMethylene aziridine[3+1] reaction with a rhodium carbene nih.gov

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is a well-established and widely used method for the synthesis of azetidines. magtech.com.cn β-Lactams themselves are readily accessible through various synthetic routes, most notably the Staudinger [2+2] cycloaddition of ketenes and imines. mdpi.com The stereochemistry of the substituents on the β-lactam ring can often be controlled during its synthesis, which then translates to the stereochemistry of the final azetidine product.

Various reducing agents can be employed for this transformation, with hydroalanes being particularly effective. acs.org The choice of reducing agent is crucial to ensure the selective reduction of the amide carbonyl without cleaving the strained four-membered ring. This method provides a reliable pathway to substituted azetidines from readily available β-lactam precursors. For the synthesis of this compound, one would start with the corresponding (R)-2-(Thiophen-2-yl)azetidin-2-one and subject it to reduction.

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

A modern and highly modular approach to azetidine synthesis involves the strain-release homologation of azabicyclo[1.1.0]butanes. organic-chemistry.orgnih.govacs.orgbris.ac.uk This method leverages the high ring strain of the azabicyclo[1.1.0]butane system. organic-chemistry.org The reaction is initiated by the generation of azabicyclo[1.1.0]butyl lithium, which is a previously unreported nucleophilic species. organic-chemistry.org This lithium species can then react with a variety of electrophiles, such as boronic esters, to form a strained boronate complex. organic-chemistry.orgnih.gov

Upon N-protonation, this complex undergoes a stereospecific 1,2-metalate rearrangement, which involves the cleavage of the central C-N bond to relieve the ring strain and form the azetidine ring. organic-chemistry.org This methodology is versatile, accommodating a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) and proceeds with complete stereospecificity. nih.gov The resulting azetidinyl boronic esters can be further functionalized, making this a powerful tool for the synthesis of diverse azetidine derivatives. organic-chemistry.org This strategy was successfully applied to the stereoselective synthesis of the azetidine-containing pharmaceutical, cobimetinib. nih.gov

Stereoselective Introduction and Control of the (R)-Configuration

Achieving the desired (R)-configuration at the C2 position of 2-(Thiophen-2-yl)azetidine requires a stereoselective synthetic strategy. Several of the aforementioned methodologies can be adapted for this purpose.

Chiral Auxiliaries: In methods such as the Staudinger synthesis of β-lactams, a chiral auxiliary can be attached to either the imine or the ketene (B1206846) precursor. The auxiliary directs the stereochemical course of the cycloaddition, and its subsequent removal yields the enantiomerically enriched β-lactam, which can then be reduced to the desired azetidine.

Chiral Catalysts: Asymmetric catalysis offers a more elegant and atom-economical approach. In photocycloadditions and multicomponent reactions, the use of a chiral catalyst (e.g., a chiral Lewis acid or a chiral transition metal complex) can create a chiral environment that favors the formation of one enantiomer over the other. For instance, chiral Brønsted acids have been used to achieve high enantioselectivity in the synthesis of aziridines, a strategy that could potentially be translated to azetidine synthesis. nih.gov

Substrate Control: In ring expansion reactions of chiral aziridines, the stereochemistry of the starting material can be directly transferred to the azetidine product. nih.gov Similarly, in the strain-release homologation of azabicyclo[1.1.0]butanes, the rearrangement is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Biocatalysis: The use of enzymes, as demonstrated in the enantioselective ring expansion of aziridines, provides an excellent method for establishing stereocenters with high fidelity. nih.gov

The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved via the diastereoselective α-alkylation of N-borane complexes derived from a chiral amine. nih.gov This approach demonstrates how a chiral auxiliary can be used to control the stereochemistry at the C2 position, which could be a viable strategy for accessing this compound derivatives.

Chiral Auxiliary-Based Synthetic Pathways

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral molecules. rsc.org In the context of 2-substituted azetidines, a chiral auxiliary can be temporarily attached to the azetidine precursor to direct the stereochemical outcome of a key bond-forming reaction. While specific examples detailing the synthesis of this compound using this approach are not extensively documented, the principles can be extrapolated from the synthesis of analogous chiral heterocycles.

One common approach involves the use of Evans oxazolidinone auxiliaries. These auxiliaries are known to provide high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. For instance, an N-acylated Evans auxiliary can undergo diastereoselective alkylation or aldol (B89426) condensation, establishing a new stereocenter with a predictable configuration. Although direct application to the thiophen-2-yl moiety addition is not reported, this method provides a foundational strategy.

Another widely used chiral auxiliary is (S)-1-phenylethylamine. This auxiliary has been successfully employed in the synthesis of chiral azetidine-2,4-dicarboxylic acids, where it serves as both a source of chirality and the nitrogen atom for the azetidine ring. rsc.org The diastereoselectivity arises from the steric influence of the phenylethyl group during the cyclization step.

A hypothetical pathway for the synthesis of this compound using a chiral auxiliary could involve the diastereoselective reduction of a chiral imine precursor. For example, a chiral auxiliary could be attached to the nitrogen of an imine derived from a thiophene-containing ketone. Subsequent reduction of the imine would be directed by the auxiliary to favor the formation of the desired (R)-configured amine, which could then be cyclized to form the azetidine ring. The selection of the appropriate chiral auxiliary and reaction conditions would be crucial for achieving high diastereoselectivity.

Asymmetric Catalysis in Azetidine Formation and Functionalization

Asymmetric catalysis offers a more atom-economical and elegant approach to the synthesis of chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product. Several catalytic strategies are applicable to the synthesis of chiral azetidines.

A notable example of asymmetric catalysis in a related system is the copper-catalyzed asymmetric domino Kinugasa/aryl C-C coupling reaction. This methodology has been successfully applied to the synthesis of densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. mdpi.com In this reaction, a copper(I) catalyst in combination with a chiral bisoxazoline ligand promotes a cascade reaction that forms the azetidine ring with high enantioselectivity (up to 94% ee). mdpi.com One of the successful substrates in a related domino reaction included a thiophenyl group, demonstrating the compatibility of this methodology with sulfur-containing heterocycles and achieving high enantio- and diastereoselectivity. mdpi.com This highlights the potential of copper-catalyzed asymmetric reactions for the synthesis of chiral azetidines bearing a thiophene (B33073) substituent.

The following table illustrates the results from a copper-catalyzed domino reaction that successfully incorporated a thiophenyl substituent, providing a strong precedent for the synthesis of chiral thiophene-containing azetidines.

Table 1: Enantioselective Copper-Catalyzed Domino Reaction of an Alkyne-Tethered Cyclohexadienone with a Nitrone

EntryAryl Group (Ar)Yield (%)de (%)ee (%)
12-thienyl85>9096

Data sourced from a study on domino Kinugasa/Michael reactions. mdpi.com This table demonstrates the high efficiency and stereoselectivity achievable with thiophene-containing substrates in copper-catalyzed reactions leading to nitrogen heterocycles.

Enantioselective Transformations from Achiral or Prochiral Precursors

The direct conversion of achiral or prochiral starting materials into enantiomerically enriched products is a highly desirable synthetic strategy. For the synthesis of this compound, this could involve the enantioselective functionalization of an azetine precursor. Azetines, containing a double bond within the four-membered ring, are prochiral at the sp2-hybridized carbons.

A powerful method for this type of transformation is the copper-catalyzed enantioselective boryl allylation of azetines. This reaction allows for the difunctionalization of the azetine double bond, creating two new stereocenters with high enantioselectivity. acs.orgnih.gov While a direct application with a thiophene nucleophile has not been reported, this methodology establishes a proof of concept for the enantioselective functionalization of the azetine ring.

Another approach involves the enantioselective reduction of a 2-(thiophen-2-yl)-2H-azete. The 2H-azete, being a prochiral imine, could be stereoselectively reduced using a chiral reducing agent or a catalytic asymmetric hydrogenation protocol to yield the desired (R)-enantiomer of the azetidine. The success of this approach would depend on the development of a suitable catalyst system that can effectively differentiate between the two enantiotopic faces of the imine.

Strategies for Incorporating the Thiophen-2-yl Moiety

The introduction of the thiophen-2-yl group onto the azetidine ring is a critical step in the synthesis of the target molecule. Several modern synthetic methods can be envisioned for this purpose.

C-H Sulfenylation Reactions for Thiophene-Azetidine Coupling

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. In a relevant study, a palladium-catalyzed intramolecular C(sp3)-H amination was used to form an azetidine ring on a complex triterpenoid scaffold. nih.govresearchgate.net Significantly, a subsequent reaction with 2-iodothiophene (B115884) demonstrated the feasibility of a palladium-catalyzed C-H activation process to couple a thiophene moiety to a molecule containing an azetidine ring system, albeit not directly on the azetidine ring itself in this instance. nih.gov This provides a conceptual framework for a direct C-H coupling between thiophene and an appropriately functionalized azetidine precursor.

A hypothetical intermolecular C-H sulfenylation could involve the reaction of an N-activated azetidine with thiophene in the presence of a suitable transition metal catalyst, such as palladium. The catalyst would facilitate the activation of a C-H bond on the thiophene ring, followed by coupling with the azetidine electrophile.

Electrophilic Azetidinylation with Thiophene-Containing Reagents

Thiophene is known to undergo electrophilic substitution reactions, primarily at the C2 position. youtube.comresearchgate.net This reactivity can be exploited to introduce an azetidine moiety. The strategy would involve the generation of a sufficiently electrophilic azetidine species that could then react with the electron-rich thiophene ring.

While direct electrophilic azetidinylation of thiophene is not well-documented, the general principle of electrophilic aromatic substitution is well-established. An N-activated azetidine, for example, an N-acyl or N-sulfonyl azetidinium ion, could potentially serve as the electrophile. The reaction would likely require Lewis acid catalysis to enhance the electrophilicity of the azetidine and facilitate the substitution reaction. The success of this approach would be contingent on the stability of the azetidine ring under the reaction conditions and the ability to generate a sufficiently reactive electrophilic species.

Copper(I)-Catalyzed Multicomponent Reactions Towards Thiophene Derivatives

Copper(I)-catalyzed multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govorganic-chemistry.org These reactions are highly efficient and can generate molecular diversity quickly. Several copper-catalyzed MCRs have been developed for the synthesis of both thiophene and azetidine derivatives.

For instance, a copper(I)-catalyzed denitrogenative reaction of terminal alkynes and N-sulfonyl azides has been used to synthesize a variety of fully substituted thiophene derivatives in a one-pot manner. acs.orgnih.gov Separately, copper-catalyzed MCRs of terminal alkynes, sulfonyl azides, and carbodiimides have been developed for the synthesis of functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives. organic-chemistry.org

A convergent strategy for the synthesis of 2-(thiophen-2-yl)azetidine via a copper-catalyzed MCR could involve the in-situ generation of a thiophene-containing reactive intermediate that then participates in a cycloaddition reaction to form the azetidine ring. For example, a copper acetylide derived from 2-ethynylthiophene (B1312097) could potentially react with a suitable nitrogen source and another component to construct the four-membered ring. The development of such a specific MCR would be a novel and highly efficient route to the target molecule.

Precursors Featuring Thiophene Derivatives in Azetidine Synthesis

The synthesis of the chiral azetidine, this compound, presents a significant challenge in heterocyclic chemistry. The construction of the strained four-membered ring with stereocontrol at the C2 position requires carefully designed synthetic strategies. One promising approach involves the use of thiophene derivatives as foundational precursors, where the thiophene moiety is integral to the starting material that undergoes cyclization to form the azetidine ring. This section explores methodologies that utilize thiophene-containing starting materials for the stereoselective synthesis of 2-thienyl-substituted azetidines.

A prevalent strategy for the synthesis of 2-arylazetidines, which can be adapted for heteroaryl substituents like thiophene, involves a two-step process commencing from an appropriate aldehyde. This methodology is particularly advantageous as it allows for the introduction of the thiophene group at the outset of the synthetic sequence.

One such general and scalable method for the regio- and diastereoselective synthesis of 2-arylazetidines begins with simple building blocks and has been shown to be effective for a variety of substituted azetidines. While not explicitly detailed for the thiophene derivative, the principles of this synthesis can be applied. The reaction proceeds under kinetically controlled conditions, favoring the formation of the thermodynamically less stable four-membered azetidine ring over a five-membered ring.

Another relevant approach involves the preparation of N-substituted phenyl-4-thiophenyl-2-azetidinones from Schiff bases derived from thiophene-2-carboxaldehyde. Although this yields an azetidinone (a β-lactam) rather than an azetidine, the subsequent reduction of the lactam carbonyl group is a well-established method for accessing the corresponding saturated azetidine ring. This multi-step sequence, therefore, represents a viable pathway starting from a thiophene aldehyde.

Furthermore, the direct conversion of aromatic di-chloro imines, which can be synthesized from the corresponding aldehydes, into cis-azetidines has been reported. This method offers a direct route to the azetidine core and could potentially be applied to imines derived from thiophene-2-carboxaldehyde.

While direct, enantioselective methods starting from thiophene derivatives to form the azetidine ring are not extensively documented in readily available literature, the adaptation of existing stereoselective syntheses for 2-arylazetidines provides a logical and promising avenue for the preparation of this compound. These methods often rely on the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the ring-forming step.

The table below summarizes potential precursor types and the corresponding general synthetic strategies that could be employed for the synthesis of this compound.

Precursor Type Derived from ThiopheneGeneral Synthetic StrategyKey TransformationPotential for Stereocontrol
Thiophene-2-carboxaldehydeFormation of a β-amino alcohol followed by cyclizationIntramolecular nucleophilic substitutionUse of chiral reducing agents or catalysts for the reduction of an intermediate imine or ketone.
Thiophene-2-carboxaldehydeFormation of a Schiff base (imine) and subsequent [2+2] cycloaddition with a keteneStaudinger reactionUse of chiral auxiliaries on the imine or ketene, or a chiral catalyst.
Thiophene-2-carboxaldehydeConversion to a γ-haloamine derivativeIntramolecular cyclizationResolution of a racemic intermediate or use of a chiral starting material for the amine component.
Substituted ThiophenePalladium-catalyzed cross-coupling of a 3-iodoazetidine (B8093280) with a thiophene boronic acidSuzuki or related cross-coupling reactionStarting with an enantiomerically pure 3-iodoazetidine.

Table 1: Synthetic Strategies Utilizing Thiophene-Based Precursors

Detailed research into adapting these general methodologies for the specific synthesis of this compound is an active area of interest. The key to a successful synthesis lies in the careful selection of the reaction conditions and, crucially, the method of asymmetric induction to ensure the formation of the desired (R)-enantiomer with high purity.

Advanced Spectroscopic and Structural Elucidation of R 2 Thiophen 2 Yl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (R)-2-(Thiophen-2-yl)azetidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment and connectivity of atoms can be obtained. researchgate.net

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in the molecule. For the azetidine (B1206935) ring, the protons at the C3 and C4 positions, as well as the proton attached to the nitrogen, exhibit characteristic chemical shifts and splitting patterns. The protons on the thiophene (B33073) ring also show distinct signals in the aromatic region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbon atoms of the thiophene ring resonate at different frequencies than those of the saturated azetidine ring. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms. youtube.comgithub.io

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling relationships within the molecule, helping to trace the connectivity of adjacent protons in both the azetidine and thiophene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. sdsu.educolumbia.edu This is crucial for assigning specific proton signals to their corresponding carbon atoms.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula C₇H₉NS. molport.com Furthermore, the analysis of fragmentation patterns in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. core.ac.uknih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com In the IR spectrum of this compound, characteristic absorption bands can be observed for the N-H bond of the secondary amine in the azetidine ring, as well as C-H and C=C stretching vibrations associated with the thiophene ring. doi.orgbham.ac.ukbham.ac.uk

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. nih.gov By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise bond lengths, bond angles, and the absolute stereochemistry at the chiral center (the carbon atom at position 2 of the azetidine ring). This technique is essential for unequivocally confirming the (R) configuration and understanding the conformational preferences of the molecule in the crystalline form. acs.org

Computational and Theoretical Investigations of R 2 Thiophen 2 Yl Azetidine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. For systems involving (R)-2-(Thiophen-2-yl)azetidine, DFT calculations are employed to determine stable geometries, electronic orbital distributions, and the conformational dynamics of the strained four-membered ring. Such studies commonly utilize functionals like B3LYP paired with basis sets such as 6-311++G(d,p) to provide reliable results. nih.govnih.gov

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For this compound, this process reveals the equilibrium bond lengths, bond angles, and dihedral angles. The optimized geometry represents the molecule's structure in the gas phase at 0 K and serves as the foundation for all subsequent calculations.

The resulting data shows a puckered azetidine (B1206935) ring, a consequence of angle strain relief, connected to a planar thiophene (B33073) ring. The precise orientation of the thiophene group relative to the azetidine ring is determined by minimizing steric hindrance and optimizing electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level).
Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C1-N1.475C2-N-C488.5
N-C41.478N-C2-C389.2
C2-C31.558C2-C3-C487.1
C3-C41.555N-C4-C387.3
C2-C(Thiophene)1.510N-C2-C(Thiophene)118.5

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost empty orbital and acts as an electron acceptor, reflecting the molecule's electrophilicity. youtube.com

For this compound, the HOMO is primarily localized on the electron-rich thiophene ring and the nitrogen atom of the azetidine ring. This distribution indicates that these are the most probable sites for electrophilic attack. The LUMO is distributed more broadly across the molecule, including the C-N bonds of the strained azetidine ring, suggesting these bonds are susceptible to nucleophilic attack, which could lead to ring-opening reactions. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)
HOMO-5.85
LUMO-0.21
Energy Gap (ΔE)5.64

Four-membered rings like azetidine are not planar; they adopt a puckered conformation to alleviate angle strain. The azetidine ring can exist in two primary puckered conformations, often described by a puckering angle. The interconversion between these conformations occurs via a planar transition state. researchgate.net The presence of a substituent at the C2 position, such as the thiophene group, influences the conformational preference.

Computational analysis of the potential energy surface reveals the relative energies of the stable puckered conformers and the energy barrier to their interconversion. In this compound, the thiophene group can occupy a pseudo-equatorial or a pseudo-axial position. DFT calculations typically show that the pseudo-equatorial conformation is energetically favored to minimize steric interactions. The energy barrier for the ring-puckering inversion is generally low, indicating that the ring is flexible at room temperature. This dynamic behavior can be critical for its biological activity, as it dictates how the molecule can adapt its shape to fit into a receptor's active site. researchgate.netnih.gov

Table 3: Relative Energies of Azetidine Ring Conformations.
ConformationRelative Energy (kcal/mol)Description
Equatorial0.00Thiophene group is in a pseudo-equatorial position. Most stable conformer.
Axial1.85Thiophene group is in a pseudo-axial position. Less stable due to steric strain.
Planar (Transition State)3.50Energy barrier for ring inversion.

Mechanistic Computational Studies of Azetidine Formation and Reactivity

Beyond static properties, computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, this includes modeling its synthesis and subsequent reactions. Such studies help explain observed outcomes, such as regioselectivity and stereoselectivity, and can predict the feasibility of new chemical transformations. rsc.org

Azetidines can be synthesized via several routes, including the intramolecular cyclization of γ-haloamines. bham.ac.uk Computational chemists can model this reaction by locating the transition state (TS) structure for the ring-closing step. A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactant, transition state, and product, the activation energy (reaction barrier) can be determined. A lower activation energy implies a faster reaction rate. For the formation of the azetidine ring, DFT calculations can compare the barriers for the desired 4-exo-tet cyclization (forming the four-membered ring) versus a competing 5-endo-tet cyclization (which would form a five-membered pyrrolidine (B122466) ring), providing a theoretical basis for experimentally observed regioselectivity, often governed by Baldwin's rules. semanticscholar.org

Table 4: Calculated Activation Barriers for a Hypothetical Intramolecular Cyclization to Form the Azetidine Ring.
Reaction PathwayActivation Energy (ΔG‡, kcal/mol)Outcome
4-exo-tet (Azetidine formation)18.5Kinetically favored pathway. semanticscholar.org
5-endo-tet (Pyrrolidine formation)24.1Kinetically disfavored pathway.

Computational studies are particularly valuable for understanding the origins of stereoselectivity in asymmetric synthesis. The synthesis of the (R)-enantiomer of 2-(thiophen-2-yl)azetidine requires control over the formation of the chiral center at the C2 position.

By modeling the reaction pathways leading to both the (R) and (S) enantiomers, chemists can identify the key transition states that determine the stereochemical outcome. The enantiomeric excess observed experimentally should correlate with the calculated energy difference between the diastereomeric transition states (ΔΔG‡). The transition state leading to the major enantiomer will be lower in energy. These models can pinpoint the specific steric or electronic interactions in the transition state, often involving a chiral catalyst or auxiliary, that favor the formation of one enantiomer over the other. nih.govrsc.org

For example, in a catalyst-controlled reaction, DFT can model the binding of the substrate to the catalyst and the subsequent cyclization. The analysis might reveal that in the transition state leading to the (R)-product, there is a favorable π-stacking interaction between the catalyst's aromatic ring and the substrate's thiophene ring, an interaction that is absent or repulsive in the transition state leading to the (S)-product. This insight is invaluable for optimizing existing catalysts and designing new ones.

Role of Catalysts and Solvent Effects on Reaction Energetics and Stereochemistry

While specific computational studies focused exclusively on the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from theoretical investigations into the synthesis of related azetidine structures. Density Functional Theory (DFT) calculations are a cornerstone of these investigations, providing a molecular-level understanding of reaction mechanisms, transition state geometries, and the influence of external factors on reaction outcomes.

Computational studies on the synthesis of functionalized azetidines have highlighted the critical role of catalysts in overcoming activation barriers and controlling stereoselectivity. For instance, in the α-lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations have been used to rationalize the configurational lability of the lithiated intermediate. These calculations suggested the presence of η³-coordinated species for diastereomeric lithiated azetidines, helping to explain the observed high stereoselectivity (er > 95:5) upon trapping with electrophiles. cnr.it Such studies underscore how computational chemistry can elucidate dynamic processes, including inversion at the C-Li center and nitrogen atom, which govern the final stereochemical outcome. cnr.it

Solvent effects are another crucial parameter that can be effectively modeled computationally. The choice of solvent can dramatically alter the energy profile of a reaction, stabilizing or destabilizing transition states and intermediates. For the synthesis of azetidines, computational models can predict how solvents with different polarities or coordinating abilities interact with reactants and catalysts. In studies of organolithium-mediated reactions, DFT calculations have shown that non-coordinating solvents can be essential for specific reaction pathways, such as the C=N addition of organolithiums to oxazolinylazetidines, which leads to chiral ketoazetidines. cnr.it These theoretical models help rationalize experimental observations and guide the selection of optimal reaction conditions to favor the desired (R)-enantiomer in a synthesis targeting a molecule like this compound.

The table below summarizes findings from computational studies on analogous azetidine syntheses, illustrating the types of data that can be generated to understand and optimize these reactions.

Reaction TypeComputational MethodCatalyst/ReagentKey Findings from Computational StudiesRelevance to Stereochemistry
α-Lithiation of N-Alkyl 2-OxazolinylazetidinesDFTs-BuLi (sec-Butyllithium)Modeled the configurational instability of the lithiated intermediate; suggested η³-coordination. cnr.itExplained the high diastereoselectivity and stereo-convergence observed in experiments. cnr.it
Copper(I)-Catalyzed Azetidine SynthesisDFT (implied for mechanism)CuBr / 2-aminopyridineProposed a mechanism involving tandem nih.govmdpi.com-rearrangement and 4π-electrocyclization. acs.orgSubstituents on the reactants were shown to direct the reaction toward different cyclization pathways, controlling the final structure. acs.org
Electrophilic Substitution on ThiopheneDFT (B3LYP, M06-2X)N-chlorosuccinimideCalculated transition states and σ-complex energies to show that electrophilic attack is kinetically and thermodynamically favored at the α-carbon (C2) over the β-carbon. researchgate.netProvides a theoretical basis for the regioselectivity of reactions involving the thiophene ring. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

MD simulations can be used to sample the potential energy surface of a molecule, revealing the most stable conformations and the energy barriers between them. For a molecule with a flexible azetidine ring and a rotatable thiophene substituent, MD can map out the conformational landscape. A study parameterizing the proline analogue azetidine-2-carboxylic acid (Aze) for MD simulations demonstrated that the azetidine ring imparts distinct conformational tendencies compared to other cyclic structures. nih.gov The simulations showed that Aze has a greater propensity to undergo trans-to-cis peptide bond isomerization, leading to significant bends in a peptide chain. nih.gov This suggests that the four-membered ring in this compound is not static and its puckering dynamics, along with the orientation of the thiophene ring, could be critical for its biological function and interaction with other molecules.

Furthermore, MD simulations are invaluable for studying intermolecular interactions with solvent molecules or biological targets like proteins. High-level quantum chemical approaches and DFT have been used to quantify the strength and nature of intermolecular binding in stacked thiophene-cored systems. mdpi.com These studies reveal that van der Waals dispersion forces play a dominant role in the stabilization of such complexes. mdpi.com MD simulations can extend these static analyses by modeling how this compound would interact with its environment dynamically. For example, simulations in an aqueous environment could reveal the structure of the solvation shell and identify key hydrogen bonding or hydrophobic interactions. In the context of drug design, MD simulations can be used to observe the stability of the compound within a protein's binding site, providing insights into binding affinity and residence time that are crucial for its activity. peerj.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for this compound is not prominently featured in the literature, numerous studies on thiophene and azetidine derivatives establish a clear precedent for the development of such models. nih.govbrieflands.comresearchgate.net These models are crucial for optimizing lead compounds and designing new derivatives with enhanced potency.

QSAR studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that relates these descriptors to the observed biological activity.

Key aspects of QSAR modeling relevant to this compound systems include:

Descriptor Selection : A wide range of descriptors can be used, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) descriptors. For thiophene derivatives, descriptors like the Balaban Topological Index and VAMP Total Dipole have been shown to be important for inhibitory activity. brieflands.com In studies on azetidine-2-one derivatives, thermodynamic descriptors such as total energy and molar refractivity were found to play a significant role in antimicrobial activity. researchgate.net

Model Building and Validation : A robust QSAR model must be statistically significant and have good predictive power. This is assessed using various statistical parameters. A high correlation coefficient (r² or R²) indicates a good fit of the data, while a high cross-validated correlation coefficient (q² or Q²cv) demonstrates the model's internal predictive ability. nih.govresearchgate.net The model's external predictive power is often confirmed using a test set of compounds that were not used in the model's creation. nih.gov

Interpretation : The resulting QSAR equation provides direct insight into the structure-activity relationship. For example, a positive coefficient for a steric descriptor would suggest that bulkier substituents at a particular position might increase activity, guiding the design of new analogues.

The following table summarizes the findings of several QSAR studies on related heterocyclic compounds, illustrating the common methodologies and outcomes.

Compound ClassBiological ActivityKey Statistical ParametersImportant Descriptor Types/ExamplesReference
Azetidine-2-carbonitrilesAntimalarialR² = 0.9465, Q²cv = 0.8981, R²ext = 0.6915Topological (Kier shape index), Electronic (LUMO energy), Thermodynamic nih.gov
Thiophene DerivativesJNK1 Inhibitory Activityr² = 0.90, r²cv = 0.88Steric (Verloop L), Electronic (Bond Dipole Moment), Hydrophobic (LogP), Topological (Balaban Index) brieflands.com
1,3,4-thiadiazole-2-yl azetidine-2-onesAntimicrobialr² = 0.8040, Q² = 0.6189Thermodynamic (Total energy, Molar refractivity, LogP), Steric (Moment of inertia) researchgate.net
Thiophene DerivativesTubulin Inhibitors (Anticancer)R² = 0.949, q² = 0.743, R²pred = 0.9293D-QSAR (CoMFA): Steric and electrostatic fields nih.gov
Thiophene-AnthranilamidesHuman Factor Xa InhibitorsR²(MLR) = 0.95, R²(NN) = 0.98, R²cv = 0.90Quantum Chemical (DFT-based): Energy of HOMO, total dipole moment, hardness ijsr.net

These studies collectively demonstrate that a QSAR model for this compound and its derivatives could be successfully developed to guide the synthesis of new compounds with potentially improved biological activities.

Table of Mentioned Compounds

Compound Name
This compound
s-BuLi (sec-Butyllithium)
CuBr (Copper(I) bromide)
2-aminopyridine
N-chlorosuccinimide
Azetidine-2-carboxylic acid

Chemical Transformations and Synthetic Utility of R 2 Thiophen 2 Yl Azetidine

Reactivity of the Azetidine (B1206935) Ring System

The reactivity of the azetidine ring in (R)-2-(Thiophen-2-yl)azetidine is largely dictated by its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage and functionalization under various conditions, providing a versatile platform for the synthesis of more complex nitrogen-containing molecules. rsc.orgrsc.org

Ring-Opening Reactions of the Strained Azetidine Core

The relief of ring strain is a primary driving force for the reactions of azetidines. This can be achieved through several pathways, most notably through nucleophilic attack or photochemical processes.

The ring-opening of azetidines with nucleophiles is a well-established method for the synthesis of functionalized linear amines. nih.gov In the case of 2-substituted azetidines like this compound, the regioselectivity of the nucleophilic attack is a key consideration. Generally, for azetidines bearing a 2-aryl or other unsaturated substituent, the C-N bond between the nitrogen and the substituted carbon is weaker due to conjugative effects that stabilize the transition state of the ring-opening reaction. magtech.com.cn This leads to preferential attack at the C2 position.

The azetidine nitrogen must often be activated to facilitate nucleophilic ring-opening. magtech.com.cn This is commonly achieved by converting the azetidine into an azetidinium salt through N-alkylation or N-acylation. magtech.com.cnresearchgate.net Lewis acids can also be used to activate the azetidine ring. iitk.ac.inacs.org For instance, the reaction of N-tosyl-2-arylazetidines with various alcohols in the presence of a Lewis acid like Cu(OTf)₂ proceeds via an Sₙ2-type mechanism to yield 1,3-amino ethers with high regioselectivity. iitk.ac.in Similarly, Yb(OTf)₃ has been used to catalyze the Sₙ2-type ring-opening of activated azetidines with electron-rich arenes and heteroarenes. acs.org

The nature of the nucleophile also plays a crucial role in the regioselectivity of the ring-opening. While electronically controlled pathways favor attack at the more substituted carbon, sterically bulky or strong nucleophiles may preferentially attack the less substituted carbon atom. magtech.com.cn

A variety of nucleophiles have been employed in the ring-opening of azetidines, including halides, alcohols, and arenes. researchgate.netiitk.ac.inacs.org The products of these reactions are valuable building blocks in organic synthesis. For example, the ring-opening of activated aziridines and azetidines with aryl or heteroaryl nucleophiles provides access to arylethylamine derivatives, which are important scaffolds in drug discovery. acs.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidines

Azetidine Derivative Nucleophile Catalyst/Conditions Product Type Reference(s)
N-Tosyl-2-phenylazetidine Alcohols Cu(OTf)₂ 1,3-Amino ether iitk.ac.in
Activated Azetidines Arenes/Heteroarenes Yb(OTf)₃ 3,3-Diaryl/heteroarylpropylamine acs.org
2-Arylazetidinium Salts Halides - Tertiary Alkyl Halides researchgate.net
N-Tosyl-2-arylaziridines Thiophenol Copper powder 2-Alkylindoles arkat-usa.org

Photoinduced electron transfer (ET) offers an alternative pathway for the cycloreversion of azetidines. acs.org This process can be initiated through either photo-oxidation or photoreduction. acs.orgnih.gov Theoretical studies on azetidine derivatives have shown that one-electron reduction, in particular, dramatically facilitates the ring-opening of the azetidine heterocycle. nih.gov

The mechanism of ET-mediated cycloreversion is generally believed to be a non-concerted, two-step process involving a 1,4-radical ion intermediate. acs.org This is supported by transient absorption spectroscopy data and the observed loss of stereochemistry in the products. acs.org The efficiency of these reactions can be influenced by the stereochemistry of the azetidine and the nature of the photosensitizer used. nih.govresearchgate.net For example, N,N-dimethylaniline has been proposed as an efficient photosensitizer to trigger the photoinduced cycloreversion of a DNA lesion model involving an azetidine ring. nih.gov

While the photocycloreversion of oxetanes has been more extensively studied, the principles are applicable to azetidines. acs.org These reactions are relevant in the context of DNA repair mechanisms, where the cleavage of a four-membered heterocyclic ring, such as an azetidine or oxetane, is a key step. nih.govresearchgate.net

Functionalization at the Nitrogen Atom (N-alkylation, N-acylation, etc.)

The nitrogen atom of the azetidine ring is a key site for functionalization. N-alkylation and N-acylation are common transformations that not only introduce diverse substituents but can also serve to activate the ring for subsequent reactions. rsc.orgresearchgate.net

N-Acylation is a fundamental reaction for protecting the amine group and for creating important precursors for pharmaceuticals and fine chemicals. orientjchem.org This can be achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst. orientjchem.org Catalyst-free methods for N-acylation have also been developed, offering a more environmentally friendly approach. orientjchem.org The resulting N-acylazetidines can be used in a variety of synthetic applications. For example, N-acyl-azetidines can serve as stable reagents for acyl transfer reactions. rsc.org

N-Alkylation introduces an alkyl group onto the nitrogen atom. This transformation is often a prerequisite for reactions that proceed via an azetidinium ion intermediate. nih.govmagtech.com.cn

Other N-functionalization strategies include the introduction of sulfonyl groups, such as in the synthesis of N-sulfonylazetidines, which are valuable intermediates. rsc.org The nitrogen atom can also be part of more complex functional groups introduced through reactions like click chemistry, allowing for the attachment of dyes or biotin (B1667282) tags to azetidine-containing macrocycles. researchgate.net

Functionalization at Carbon Atoms of the Azetidine Ring

Functionalization of the carbon atoms of the azetidine ring provides another avenue for structural diversification. This can be achieved through various methods, including lithiation followed by trapping with an electrophile. rsc.org

For N-Boc-2-arylazetidines, lithiation can lead to regioselective functionalization. rsc.org Diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has also been reported, allowing for the introduction of various electrophiles at the C2 position with high yields and diastereoselectivity. rsc.org

The introduction of substituents at the C3 position is also possible. For instance, multicomponent reactions involving the strain-release functionalization of azabicyclobutanes can provide access to azetidines with a C3 all-carbon quaternary center. thieme-connect.de Aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates is another strategy to introduce substituents at the C3 position. mdpi.com

Table 2: Methods for Carbon Functionalization of Azetidines

Functionalization Method Position Key Reagents/Conditions Product Type Reference(s)
Lithiation-Electrophile Trapping C2 N-Boc-2-arylazetidine, s-BuLi, Electrophile Functionalized 2-arylazetidine rsc.org
α-Alkylation C2 N-Borane-azetidine-2-carboxylate, LDA, Electrophile α-Substituted azetidine-2-carboxylate rsc.org
Multicomponent Reaction C3 Azabicyclobutane, Diene, TMS-CN, Cu/Photoredox Catalysis Azetidine with C3 quaternary center thieme-connect.de
Aza-Michael Addition C3 Methyl 2-(azetidin-3-ylidene)acetate, NH-heterocycle, DBU 3-Substituted 3-(acetoxymethyl)azetidine mdpi.com

Reactivity of the Thiophen-2-yl Moiety

The thiophene (B33073) ring in this compound introduces another layer of reactivity to the molecule. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, primarily at the C5 position when the C2 position is substituted. The sulfur atom in the thiophene ring can also be oxidized to form sulfoxides or sulfones.

The thiophen-2-yl group can influence the reactivity of the azetidine ring and participate in various transformations. For instance, in the synthesis of 3,3-diaryl/heteroarylpropylamines, N-tosyl-2-(thiophen-2-yl)azetidine undergoes ring-opening with 1,3,5-trimethoxybenzene (B48636) in the presence of Yb(OTf)₃ to yield the corresponding product in high yield. acs.org

The thiophene moiety itself can be a target for functionalization. For example, the thiophene ring can participate in condensation reactions. smolecule.com The electronic properties of the thiophene group, which are generally electron-withdrawing when attached to another aromatic system, can be leveraged in the design of molecules with specific electronic or biological properties. ontosight.ai

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic systems. pitt.edulecturio.com Due to the electron-rich nature of the five-membered heteroaromatic ring, these reactions typically proceed more readily than with benzene (B151609) derivatives. nih.gov The directing effect of the azetidine substituent and the inherent reactivity of the thiophene ring guide the position of incoming electrophiles.

Common electrophilic substitution reactions applicable to the thiophene ring include:

Halogenation: Bromination and chlorination can introduce halogen atoms onto the thiophene ring, typically at the 5-position, which is most activated. These halogenated derivatives serve as valuable precursors for further functionalization, particularly in cross-coupling reactions. nih.gov

Nitration: The introduction of a nitro group (NO2) can be achieved using a mixture of nitric and sulfuric acids. lecturio.com The nitro group is a strong deactivating group and can direct subsequent substitutions. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (SO3H) onto the thiophene ring. lecturio.com

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, allow for the introduction of acyl and alkyl groups, respectively. pitt.edu For instance, acylation with an acyl chloride and a Lewis acid like aluminum chloride can introduce a ketone functionality. nih.gov

The regioselectivity of these substitutions is a key consideration. The sulfur atom in the thiophene ring directs electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. The presence of the azetidine ring at the C2 position further influences this regioselectivity.

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify the thiophene moiety of this compound. eie.grwiley.com These reactions typically require a halogenated or otherwise activated thiophene derivative as a starting material.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with a halide or triflate. researchgate.net For instance, a 5-bromo-(R)-2-(thiophen-2-yl)azetidine derivative can be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic substituents. mdpi.com

Heck Coupling: This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. eie.gr

Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynyl-substituted thiophenes. wiley.com

Stille Coupling: This reaction utilizes organotin reagents and a palladium catalyst to form carbon-carbon bonds. sioc-journal.cn

Hiyama Coupling: This reaction employs organosilicon compounds in a palladium-catalyzed cross-coupling process. mdpi.com

The efficiency and outcome of these reactions depend on the choice of catalyst, ligands, base, and solvent. Azetidine-based ligands themselves have been shown to be effective in some palladium-catalyzed coupling reactions. researchgate.net

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Coupling ReactionCatalystCoupling PartnersBond Formed
Suzuki-MiyauraPalladiumOrganoboron Reagent + Halide/TriflateC-C (Aryl-Aryl, etc.)
HeckPalladiumUnsaturated Halide + AlkeneC-C (Vinyl-Aryl, etc.)
SonogashiraPalladium/CopperTerminal Alkyne + HalideC-C (Alkynyl-Aryl, etc.)
StillePalladiumOrganotin Reagent + HalideC-C
HiyamaPalladiumOrganosilicon Reagent + HalideC-C

Regioselective Modification of Thiophene Substituents

The substituents introduced onto the thiophene ring through electrophilic substitution or cross-coupling can be further modified in a regioselective manner. This allows for the fine-tuning of the molecule's properties and the introduction of diverse functionalities.

Examples of such modifications include:

Reduction of a Nitro Group: A nitro group can be reduced to an amino group, which can then be further derivatized.

Oxidation of an Alkyl Group: An alkyl substituent can be oxidized to a carboxylic acid or an alcohol.

Modification of a Carbonyl Group: A ketone introduced via Friedel-Crafts acylation can be reduced to a secondary alcohol or converted to other functional groups. nih.gov

Lithiation and Trapping: Directed ortho-metalation can be used to selectively deprotonate a position adjacent to an existing substituent, followed by quenching with an electrophile to introduce a new group with high regiocontrol. mdpi.com

The ability to perform these modifications regioselectively is crucial for the synthesis of well-defined and complex target molecules. nih.gov

Derivatization for Further Synthetic Applications and Complex Molecule Construction

This compound and its derivatives are valuable intermediates for the synthesis of more complex molecules, including those with potential biological activity. bham.ac.ukmdpi.comnih.gov The azetidine nitrogen can be functionalized, and the thiophene ring can be elaborated, leading to a wide array of molecular scaffolds.

Common derivatization strategies include:

N-Acylation and N-Alkylation: The secondary amine of the azetidine ring can be readily acylated or alkylated to introduce a variety of substituents. google.com This is a common strategy for incorporating the azetidine moiety into larger molecules, such as peptides or other bioactive compounds. mdpi.comnih.gov

Ring-Opening Reactions: Under certain conditions, the strained azetidine ring can be opened to yield functionalized acyclic amines. researchgate.net The regioselectivity of the ring opening is an important consideration. researchgate.net

Multicomponent Reactions: this compound can be used as a component in multicomponent reactions to rapidly build molecular complexity.

These derivatization strategies, combined with the transformations on the thiophene ring, provide a powerful toolkit for medicinal chemists and synthetic organic chemists to construct novel and complex molecules based on the this compound scaffold.

Following a comprehensive search of scientific literature, it has been determined that there is currently no available published research data on the specific applications of This compound within the outlined topics of asymmetric catalysis and stereocontrolled synthesis. The use of this particular compound as a chiral ligand in transition-metal catalysis, as a chiral organocatalyst, or as a chiral auxiliary has not been documented in peer-reviewed journals or other accessible scientific sources.

Therefore, it is not possible to provide a detailed, evidence-based article on the following requested sections:

Applications in Asymmetric Catalysis and Organic Synthesis

(R)-2-(Thiophen-2-yl)azetidine as a Chiral Auxiliary in Stereocontrolled Synthesis

While research exists for other azetidine (B1206935) derivatives in these roles, the strict focus on "this compound" as per the instructions prevents the inclusion of that data. The generation of scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of primary research, which is absent for this specific molecule in these contexts.

Comparative Studies with Other Chiral Nitrogen Heterocycles (e.g., Aziridines, Pyrrolidines, Piperidines) in Catalysis

The utility of chiral nitrogen heterocycles as ligands and catalysts in asymmetric synthesis is well-established. However, the choice of the heterocyclic ring—be it a three-membered aziridine (B145994), a four-membered azetidine, a five-membered pyrrolidine (B122466), or a six-membered piperidine (B6355638)—profoundly influences the catalytic outcome. The unique properties of the azetidine ring, particularly in derivatives like this compound, offer a distinct profile compared to its lower and higher homologues.

The primary distinguishing feature of these heterocycles is their ring strain, which decreases in the order: aziridine > azetidine > pyrrolidine ≈ piperidine. rsc.org This has significant implications for their stability and reactivity. Aziridines, with a ring strain of approximately 27.7 kcal/mol, are highly reactive and susceptible to ring-opening, which can be a desirable trait for certain synthetic transformations but also a liability, leading to catalyst degradation. rsc.org In contrast, pyrrolidines (5.4 kcal/mol) and piperidines are significantly more stable and conformationally flexible, which has made them ubiquitous in catalysis, as seen in the renowned proline and cinchona alkaloid catalysts. rsc.org

Azetidines, with an intermediate ring strain of about 25.4 kcal/mol, strike a balance between the high reactivity of aziridines and the high stability of pyrrolidines. rsc.org This moderate strain makes the azetidine scaffold robust enough for handling and use in catalytic cycles while still being an "excellent candidate for nucleophilic ring-opening or ring-expansion reactions" when desired. rsc.org This tunable reactivity is a key advantage. Synthetic approaches to optically active polysubstituted azetidines have been considered less explored compared to their five- and six-membered counterparts, making them an area of active research. rsc.org

The rigidity of the azetidine ring compared to the more flexible pyrrolidine and piperidine rings also plays a crucial role in asymmetric catalysis. The constrained four-membered ring can create a well-defined chiral environment around a metal center, potentially leading to higher levels of stereocontrol than that achievable with more conformationally mobile ligands. Research into 2,4-cis-disubstituted azetidine derivatives as ligands for copper-catalyzed Henry reactions has shown their ability to form rigid platforms that strongly influence stereoselectivity, achieving excellent enantiomeric excess (>99% e.e.) with certain substrates. ljmu.ac.uk While pyrrolidine-based catalysts are highly effective, the unique stereoelectronic properties of azetidines provide a complementary tool for achieving high asymmetric induction, particularly where the conformational rigidity of the ligand is paramount.

Table 1: Comparison of Chiral Nitrogen Heterocycles in Catalysis

Feature Aziridine Azetidine Pyrrolidine Piperidine
Ring Size 3-membered 4-membered 5-membered 6-membered
Ring Strain (kcal/mol) ~27.7 rsc.org ~25.4 rsc.org ~5.4 rsc.org Low
Stability Low, prone to ring-opening Moderate, stable but reactive rsc.org High High
Conformational Flexibility Rigid Relatively Rigid ljmu.ac.uk Flexible Flexible
Catalytic Profile Reactive synthon, ring-opening catalysis Rigid ligand, tunable reactivity rsc.orgljmu.ac.uk Widely used, versatile catalyst (e.g., Proline) Common scaffold in alkaloids and ligands

Synthetic Building Block for Diverse Molecular Scaffolds

The this compound scaffold is a valuable chiral building block, providing access to a wide array of more complex molecular architectures. Its inherent strain and functionality allow it to serve as a precursor for various transformations, including ring-expansion, functionalization, and incorporation into larger, polycyclic systems. rsc.orgnih.gov The presence of the thiophene (B33073) group at the C2 position offers an additional site for modification, for instance, through metal-catalyzed cross-coupling reactions, further enhancing its synthetic versatility.

While the Staudinger and Kinugasa reactions are the most common routes for synthesizing β-lactams (2-azetidinones), transformations from pre-existing azetidine rings represent an alternative strategy. researchgate.netresearchgate.net Although less common, the oxidation of an azetidine can, in principle, yield the corresponding β-lactam. More synthetically elaborate methods involve the use of functionalized azetidines as scaffolds to construct the β-lactam core. For example, recent research has demonstrated the synthesis of vinyl-azetidines and β-lactams from allenamides through an energy-transfer relay mechanism, showcasing a modern approach to accessing both classes of compounds from a common precursor type, highlighting the close synthetic relationship between them. chemrxiv.org The conversion of a 2-substituted azetidine to a β-lactam often involves multi-step sequences rather than a direct oxidation, for instance, by ring-opening followed by recyclization under different conditions. The inherent value of β-lactams as pharmacophores in antibiotics like penicillins and cephalosporins drives the continued exploration of novel synthetic routes, including those that might leverage chiral azetidines like this compound. researchgate.net

The azetidine ring is an excellent platform for the construction of fused and bridged polycyclic systems, often leveraging the ring strain to drive cycloaddition or rearrangement reactions. nih.gov The reactive π-bonds in azetines (the unsaturated counterparts of azetidines) readily undergo cycloaddition reactions to form complex fused scaffolds. For instance, [2+2] cycloadditions of 2-azetines with ketenes can produce fused [2.2.0]-bicyclic systems containing an azetidine ring. nih.gov Similarly, [4+2] Diels-Alder reactions using a 2-azetine as the dienophile provide access to more complex, fused polycyclic azetidines. nih.gov

Starting from a saturated azetidine like this compound, functionalization of the nitrogen and subsequent intramolecular reactions are a common strategy. For example, N-alkylation of an azetidine with allyl bromide, followed by ring-closing metathesis, has been used to create azetidine-fused eight-membered rings. nih.gov Furthermore, one-pot syntheses involving [3+2] cycloadditions with dipolarophiles derived from 4-oxoazetidine-2-carbaldehydes can lead to the formation of intricate polycyclic fused pyrrolo/pyrrolizinoquinolinone derivatives. researchgate.net These strategies demonstrate the utility of the azetidine core in generating molecular complexity and diversity.

Replacing a common heterocyclic ring, such as pyrrolidine or piperidine, with an azetidine ring is a powerful strategy in medicinal chemistry to create novel analogues of known bioactive molecules. The azetidine ring acts as a conformationally constrained bioisostere, altering the physicochemical properties and pharmacological profile of the parent compound.

Azetidine-2-carboxylic acid, for example, is a well-known constrained analogue of proline and has been incorporated into peptides to study conformational effects. mdpi.com Following this principle, this compound can be viewed as a constrained analogue of 2-(thiophen-2-yl)pyrrolidine (B129391) or similar structures. This substitution can lead to improved binding affinity, selectivity, or metabolic stability.

Recent drug discovery efforts have successfully employed this strategy. For instance, a series of antimalarial azetidine-2-carbonitriles were developed that inhibit P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH). acs.org These compounds were derived from a core azetidine scaffold, demonstrating the ring's utility in generating novel therapeutic agents. acs.org In another example, analogues of the antitumor agent TZT-1027 were synthesized by incorporating various 3-aryl-azetidines, showcasing the modularity of using azetidine building blocks to create analogues of complex natural products. mdpi.com The synthesis of diverse azetidine-based scaffolds for CNS-focused libraries further underscores the importance of this heterocycle as a fundamental building block in modern medicinal chemistry. nih.govnih.gov

Table 2: Examples of Azetidine Analogues of Known Scaffolds

Azetidine-Containing Scaffold Parent Scaffold/Compound Class Therapeutic Area/Application Reference
Azetidine-2-carboxylic acid Proline (a pyrrolidine) Peptide mimetics, conformational studies mdpi.com
Azetidine-2-carbonitriles - Antimalarial (PfDHODH inhibitors) acs.org
3-Aryl-azetidine derivatives TZT-1027 (Dolastatin 10 analogue) Antitumor agents mdpi.com
Densely functionalized azetidines Phenethylamine CNS-focused chemical libraries nih.gov

Mechanistic Investigations of Reactions Involving R 2 Thiophen 2 Yl Azetidine

Elucidation of Stereocontrol Mechanisms in Asymmetric Reactions

The stereochemical outcome of asymmetric reactions involving chiral azetidines is determined by the subtle energetic differences between diastereomeric transition states. The (R)-configuration at the C2 position of (R)-2-(thiophen-2-yl)azetidine, combined with the steric and electronic properties of the thiophene (B33073) substituent, plays a directive role in creating a biased chiral environment.

Research into analogous systems demonstrates that stereocontrol is often achieved through the formation of a highly organized transition state. rsc.org In organocatalyzed reactions, for instance, a chiral catalyst can form hydrogen bonds or other non-covalent interactions with the reactants. dovepress.com In the context of a reaction using this compound as a building block, the nitrogen atom of the azetidine (B1206935) ring and potentially the sulfur atom of the thiophene ring could coordinate to a catalyst or reagent. This coordination, along with the fixed stereochemistry of the C2 center, dictates the facial selectivity of subsequent bond formations.

For example, in enantioselective cycloaddition reactions to form azetidine rings, the catalyst's chiral pocket is often structured to lock the reactants into a specific conformation, minimizing steric clashes and favoring one stereochemical pathway. rsc.orgnih.gov The development of catalytic asymmetric reactions is a rapidly advancing field, providing efficient strategies for synthesizing chiral molecules. sioc-journal.cn The principles from these studies suggest that the thiophene group in this compound would sterically block one face of the molecule, forcing an incoming reagent to approach from the less hindered side, thus controlling the formation of new stereocenters relative to the existing one. Chiral 1,2-diamines, which can be synthesized from aziridines, are widely used as ligands and organocatalysts, highlighting the importance of nitrogen heterocycles in asymmetric synthesis. rsc.org

Table 1: Examples of Catalyst Systems in Asymmetric Reactions for Heterocycle Synthesis This table illustrates general principles of stereocontrol applicable to azetidine-related synthesis.

Catalyst/System Reaction Type Mechanism of Stereocontrol Typical Enantiomeric Excess (ee)
Chiral Phosphoric Acid (CPA) Ring-opening of aziridines Brønsted acid catalysis activates the aziridine (B145994), and the chiral counterion environment directs the nucleophilic attack. rsc.org Good to excellent
Cinchona Alkaloid Derivatives Mannich Reaction Bifunctional catalysis involving hydrogen bonding to activate both the imine and the enolizable substrate, creating a rigid transition state. dovepress.com High
Ir/Chiral Ligand (e.g., Difluorphos) Ring-opening of Azabenzonorbornadienes Metal-catalyzed desymmetrization where the chiral ligand creates an asymmetric environment around the metal center, dictating the approach of the nucleophile. rsc.org Very good
Visible-Light Photocatalyst [2+2] Cycloaddition Triplet energy transfer creates a reactive intermediate; stereochemistry can be stereoconvergent, where both E/Z isomers of a reactant yield the same product diastereomer. nih.govresearchgate.net High (Diastereomeric Ratio)

Identification and Characterization of Reaction Intermediates and Transition State Structures

Understanding a reaction pathway requires the identification of all transient species, including metastable intermediates and high-energy transition states. numberanalytics.com For reactions involving this compound, these intermediates could include azetidinium ions, radicals, or organometallic complexes.

Azetidinium ions are common intermediates formed by the protonation or alkylation of the azetidine nitrogen. Their formation increases the ring strain and renders the ring carbons more susceptible to nucleophilic attack. In photochemical reactions, such as a visible-light-mediated aza Paternò-Büchi reaction to form azetidines, the mechanism can involve triplet-state intermediates. nih.govresearchgate.net For instance, a photocatalyst transfers energy to an alkene, creating a triplet diradical intermediate that then reacts with an imine precursor to form the azetidine ring. nih.gov

The characterization of these short-lived species is challenging and often relies on a combination of spectroscopic methods (e.g., low-temperature NMR, transient absorption spectroscopy) and computational modeling. numberanalytics.com Density Functional Theory (DFT) calculations are particularly powerful for mapping the potential energy surface of a reaction. acs.org These calculations can predict the structures and relative energies of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction mechanism. numberanalytics.comacs.org For example, DFT studies on radical-mediated cyclizations to form azetidines have shown that the stability of a tertiary radical intermediate is critical for the success of the cyclization step. researchgate.net

Table 2: Potential Intermediates in Azetidine Reactions and Characterization Methods

Intermediate Type Generating Reaction Proposed Structure/Role Characterization Method
Azetidinium Ion Acid-catalyzed ring-opening The nitrogen atom is protonated or alkylated, activating the ring for nucleophilic attack. NMR spectroscopy, computational modeling (DFT).
Triplet Diradical Photocatalytic [2+2] cycloaddition Formed via triplet energy transfer; undergoes cyclization to form the four-membered ring. nih.gov Transient absorption spectroscopy, quenching studies, DFT calculations.
Azomethine Ylide Thermal or photochemical ring-opening of aziridines A 1,3-dipole that can undergo cycloaddition reactions; a potential intermediate in ring-expansion reactions leading to larger heterocycles. arkat-usa.orgscispace.com Trapping experiments, spectroscopic observation at low temperatures.
Organometallic Complex Metal-catalyzed cross-coupling or ring-opening The azetidine coordinates to a metal center (e.g., Pd, Ir, Cu), facilitating oxidative addition or reductive elimination steps. rsc.orgbham.ac.uk X-ray crystallography (of stable analogues), NMR spectroscopy, in-situ IR spectroscopy.

Role of Strain Energy in Azetidine Reactivity and Selectivity

The azetidine ring is characterized by significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain is a key determinant of its chemical behavior, positioning it between the highly reactive, less stable aziridines (~27 kcal/mol) and the relatively inert, strain-free pyrrolidines (~6 kcal/mol). researchgate.netacs.org

This substantial strain energy is the primary driving force for reactions that involve the cleavage of a C-N or C-C bond of the ring. Ring-opening reactions with nucleophiles, ring expansions to form five-membered rings like pyrrolidines, and strain-release polymerizations are all energetically favorable because they relieve the conformational and angle strain of the four-membered ring. researchgate.netresearchgate.net

Table 3: Comparison of Ring Strain Energies in Saturated Heterocycles

Heterocycle Ring Size Common Heteroatom Approximate Strain Energy (kcal/mol) General Reactivity Trend
Aziridine 3 Nitrogen 26.7 - 27.7 researchgate.netrsc.org Very High (Prone to ring-opening)
Azetidine 4 Nitrogen 25.2 - 25.4 researchgate.netrsc.org High (Stable but reactive under trigger)
Oxetane 4 Oxygen ~25.5 High
Pyrrolidine (B122466) 5 Nitrogen 5.4 - 5.8 researchgate.netrsc.org Low (Relatively inert)
Piperidine (B6355638) 6 Nitrogen ~0 researchgate.net Very Low (Strain-free)

Kinetic and Thermodynamic Analyses of Reaction Pathways

For reactions involving this compound, a reaction energy profile can be constructed to visualize the energy changes along the reaction coordinate. numberanalytics.com

Thermodynamic Control: In a reaction with multiple possible outcomes, a thermodynamically controlled pathway leads to the most stable product, which is lowest in energy. This often requires conditions (e.g., higher temperatures, longer reaction times) that allow for the reversal of initial, kinetically favored steps. For instance, the formation of a stable five- or six-membered ring via the ring expansion of an azetidine might be the thermodynamic product, even if the initial ring-opening is slower. bham.ac.uk

Kinetic Control: A kinetically controlled pathway yields the product that is formed the fastest, by proceeding through the transition state with the lowest activation energy. These reactions are typically run at lower temperatures to prevent the system from reaching thermodynamic equilibrium. The steric bulk of the thiophene group in this compound would likely have a significant impact on the activation energies of competing pathways, favoring approaches that minimize steric hindrance in the transition state.

The interplay between kinetics and thermodynamics is crucial in controlling selectivity. For example, in the selenium-induced cyclization of homoallylamines, a mixture of azetidine (kinetic product via 4-exo-tet cyclization) and pyrrolidine (thermodynamic product via 5-endo-tet cyclization) can be formed. bham.ac.uk Manipulating reaction conditions allows for the selective synthesis of one over the other, a decision informed by kinetic and thermodynamic analysis.

Table 4: Factors Influencing Reaction Pathways for this compound

Factor Kinetic Influence (Rate) Thermodynamic Influence (Equilibrium)
Azetidine Ring Strain Lowers the activation energy for ring-opening/expansion reactions, accelerating these pathways. Makes ring-opened or expanded products highly favorable in terms of enthalpy (ΔH).
Steric Hindrance (Thiophene group) Increases the activation energy for pathways where the bulky group causes steric clash in the transition state, thus slowing them down. Can destabilize certain product isomers due to steric strain, shifting the equilibrium away from them.
Catalyst Provides an alternative reaction pathway with a lower activation energy, increasing the rate. Chiral catalysts create different energy barriers for the formation of enantiomers/diastereomers. Does not change the overall thermodynamics (ΔG) or the position of equilibrium, only the rate at which it is reached.
Temperature Higher temperatures increase the rate of all reactions but have a greater effect on reactions with higher activation energies (Arrhenius equation). At high temperatures, entropy effects become more significant, and the system is more likely to reach thermodynamic equilibrium, favoring the most stable product.

Future Perspectives and Emerging Research Avenues for R 2 Thiophen 2 Yl Azetidine

Development of Novel and Highly Efficient Asymmetric Synthetic Routes

Emerging strategies that could be applied include:

Catalytic Asymmetric [2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, using visible light and photocatalysts, could provide a direct route from thiophene-containing imines and alkenes. rsc.orgresearchgate.net The development of a catalyst-controlled intermolecular cycloaddition would be a significant advance. researchgate.net

Anti-Baldwin Radical Cyclizations: Copper-catalyzed photoredox-mediated 4-exo-dig radical cyclization of ynamides represents a modern and powerful method for constructing highly functionalized azetidines. nih.gov Adapting this strategy could provide rapid access to precursors of (R)-2-(Thiophen-2-yl)azetidine.

Intramolecular C-H Amination: Palladium(II)-catalyzed intramolecular C(sp³)–H amination offers a pathway to functionalized azetidines and could be explored for the cyclization of suitable thiophene-containing amine precursors. rsc.org

Bio-catalytic Approaches: The use of enzymes to perform key stereoselective transformations could offer a green and highly efficient alternative to traditional chemical synthesis.

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

Synthetic Strategy Potential Advantages Key Challenges
Asymmetric [2+2] Photocycloaddition High atom economy; direct formation of the azetidine (B1206935) ring. rsc.org Control of regioselectivity and enantioselectivity; scalability of photochemical reactions.
Copper-Catalyzed Radical Cyclization Mild reaction conditions; broad substrate scope; high functional group tolerance. nih.gov Synthesis of the required ynamide starting materials.
Intramolecular C-H Amination High efficiency; late-stage functionalization potential. rsc.org Potential for competing reaction pathways; catalyst sensitivity.
Biocatalysis Excellent enantioselectivity; environmentally benign conditions; high specificity. Enzyme discovery and engineering; substrate scope limitations.

Exploration of Underexplored Reactivity Pathways and Transformations

The reactivity of this compound is largely uncharted territory. Its structure, featuring a strained four-membered ring and an electron-rich aromatic heterocycle, suggests a rich and varied chemistry waiting to be explored.

Future research directions should include:

Strain-Release Ring-Opening Reactions: The inherent ring strain of the azetidine makes it susceptible to nucleophilic ring-opening. rsc.orgambeed.com Investigating reactions with a diverse range of carbon, nitrogen, and oxygen nucleophiles would yield valuable γ-aminothienyl compounds, which are versatile synthetic intermediates.

Cycloaddition Reactions: The alkene-like nature of the C-N bond in derived 2-azetines or the potential for the thiophene (B33073) ring to act as a diene or dienophile could be exploited in [3+2] and [4+2] cycloaddition reactions to rapidly build molecular complexity and construct novel polycyclic scaffolds. nih.gov

Catalytic Asymmetric Dearomatization (CADA): The dearomatization of the thiophene ring is a powerful but challenging transformation. rsc.orgrsc.org Developing organocatalytic or metal-catalyzed methods to dearomatize the thiophene moiety in this compound would provide access to novel, sp³-rich chiral spiranes and fused ring systems.

Directed C-H Functionalization: The nitrogen atom of the azetidine ring could serve as a directing group to achieve regioselective C-H activation and functionalization at specific positions on the thiophene ring, a strategy that is highly sought after in modern organic synthesis.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on sustainability and process efficiency. The integration of flow chemistry offers a promising avenue for the synthesis and manipulation of this compound and its derivatives.

Key opportunities in this area include:

Flow-Based Synthesis: Continuous flow reactors can enable the safe handling of highly reactive or unstable intermediates, such as lithiated azetidines, at temperatures that are not feasible in traditional batch processing. acs.orguniba.itnih.gov This could allow for more efficient C-functionalization of the azetidine ring.

Use of Greener Solvents: Combining flow technology with environmentally responsible solvents, such as cyclopentylmethyl ether (CPME), can substantially improve the sustainability profile of the synthesis. acs.orgnih.gov

Photochemistry in Flow: Microreactors provide superior light penetration and precise temperature control, making them ideal for photochemical reactions like the [2+2] cycloadditions mentioned previously, enhancing safety and scalability.

Advanced Computational Design and Prediction of Novel Transformations and Catalysts

Computational chemistry has become an indispensable tool for predicting reactivity and guiding experimental design. mdpi.com Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.

Future research should leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms and transition states for potential transformations, such as ring-opening or cycloaddition reactions. This predictive power can help prioritize experimental efforts towards the most promising pathways. mdpi.com

Prediction of Synthetic Routes: Computational models are being developed that can predict viable reaction pathways for the formation of complex molecules like azetidines. bioquicknews.com Such tools could be employed to identify novel and non-intuitive synthetic routes to the target compound.

Catalyst-Substrate Interaction Modeling: When using the azetidine as a chiral ligand, computational modeling can predict how it will bind to a metal center and interact with a substrate. This insight is crucial for understanding the origins of enantioselectivity and for designing improved second-generation catalysts.

Rational Design of Highly Enantioselective Catalytic Systems Utilizing the Azetidine Core

Perhaps the most significant future application of this compound is as a chiral building block for new catalytic systems. The combination of a stereodefined azetidine ring and a metal-coordinating thiophene group provides an excellent foundation for designing novel ligands and organocatalysts.

Promising research avenues are:

Development of Novel Chiral Ligands: The azetidine nitrogen can be functionalized to create a range of bidentate and tridentate ligands (e.g., N,S; N,P; N,N). Thiophene-based Schiff base ligands have already shown promise in asymmetric catalysis. iaea.orgkoreascience.kr The rigid, chiral backbone provided by the azetidine ring could impart superior stereocontrol.

Applications in Asymmetric Catalysis: These new ligands could be applied to a wide array of important asymmetric transformations, including hydrogenation, C-C bond-forming reactions (such as the Henry reaction), and sulfoxidation. iaea.orgacs.org

Organocatalysis: The azetidine nitrogen itself can act as a basic site or be derivatized to create chiral organocatalysts for reactions like Michael additions or aldol (B89426) reactions. The thiophene group can modulate the electronic properties and steric environment of the catalytic center.

Table 2: Potential Ligand Scaffolds from this compound and Their Catalytic Applications

Ligand Class (based on coordinating atoms) Potential Functionalization on Azetidine Nitrogen Target Asymmetric Reactions
N,S-Bidentate Unsubstituted N-H Lewis acid catalysis, conjugate additions.
N,P-Bidentate -P(Ph)₂, -P(Cy)₂ Asymmetric hydrogenation, allylic alkylation.
N,N'-Bidentate -CH₂-Pyridine, -CH₂-Oxazoline Hydrosilylation, cyclopropanation.
N,O-Bidentate -CH₂-CH(OH)Ph Asymmetric transfer hydrogenation, aldol reactions.

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